molecular formula C18H37NO B14445846 1-Oxo-1-tridecyl-1lambda~5~-piperidine CAS No. 74493-21-3

1-Oxo-1-tridecyl-1lambda~5~-piperidine

Cat. No.: B14445846
CAS No.: 74493-21-3
M. Wt: 283.5 g/mol
InChI Key: YNUKPKFLZOJGDC-UHFFFAOYSA-N
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Description

1-Oxo-1-tridecyl-1lambda~5~-piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five methylene bridges and one amine bridge. The compound is characterized by the presence of a tridecyl chain and an oxo group attached to the piperidine ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 1-Oxo-1-tridecyl-1lambda~5~-piperidine can be achieved through several synthetic routesAnother approach is the reduction of pyridine via a modified Birch reduction using sodium in ethanol, followed by similar functionalization steps .

Industrial production methods typically involve large-scale hydrogenation processes, where pyridine is converted to piperidine, and subsequent steps are taken to introduce the tridecyl chain and the oxo group. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.

Chemical Reactions Analysis

1-Oxo-1-tridecyl-1lambda~5~-piperidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Oxo-1-tridecyl-1lambda~5~-piperidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Oxo-1-tridecyl-1lambda~5~-piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Oxo-1-tridecyl-1lambda~5~-piperidine can be compared with other similar compounds, such as:

    1-Oxo-1-tridecyl-1lambda~5~-azepane: Another piperidine derivative with a similar structure but different functional groups.

    1-Tridecylpiperidine 1-oxide: A compound with a similar tridecyl chain but different oxidation state.

The uniqueness of this compound lies in its specific combination of functional groups and chain length, which imparts distinct chemical and physical properties.

Properties

CAS No.

74493-21-3

Molecular Formula

C18H37NO

Molecular Weight

283.5 g/mol

IUPAC Name

1-oxido-1-tridecylpiperidin-1-ium

InChI

InChI=1S/C18H37NO/c1-2-3-4-5-6-7-8-9-10-11-13-16-19(20)17-14-12-15-18-19/h2-18H2,1H3

InChI Key

YNUKPKFLZOJGDC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC[N+]1(CCCCC1)[O-]

Origin of Product

United States

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